2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one
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Overview
Description
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic organic compound belonging to the class of carbolines. Carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro-γ-carbolines using a borane-tetrahydrofuran complex in the presence of trifluoroacetic acid . Industrial production methods may involve bulk custom synthesis and procurement of raw materials .
Chemical Reactions Analysis
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions often involve the use of borane-tetrahydrofuran complexes.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include borane-tetrahydrofuran complexes, trifluoroacetic acid, and phosphorus oxychloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate serotonin activity, which is crucial for various physiological processes . The pathways involved in its mechanism of action include the serotonin signaling pathway, which plays a role in mood regulation, cognition, and other neurological functions .
Comparison with Similar Compounds
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one can be compared with other carboline derivatives, such as:
α-Carboline: Known for its lower basicity due to non-binding interactions between protons of the pyridinium and indole fragments.
γ-Carboline: Exhibits higher basicity due to the stabilization of the pyridinium cation by the electron pair of the indole nitrogen.
δ-Carboline: Similar in structure but with different ionization constants and biological activities.
The uniqueness of this compound lies in its specific structural features and its potential as a serotonin receptor ligand, which distinguishes it from other carboline derivatives .
Properties
IUPAC Name |
2,3,4,4a,5,9b-hexahydropyrido[4,3-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,9-10,13H,5-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXUQQCPKDICBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2C1NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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